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Compound of Interest

Compound Name: 4-(3-lodophenyl)morpholine
CAS No.: 291533-82-9
Cat. No.: B1465213
. J

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for the compound
4-(3-lodophenyl)morpholine, a molecule of interest in medicinal chemistry and materials
science. This document is intended for researchers, scientists, and professionals in drug
development, offering an in-depth look at its structural confirmation through nuclear magnetic
resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction: The Significance of 4-(3-
lodophenyl)morpholine

4-(3-lodophenyl)morpholine belongs to the class of N-aryl morpholines, which are prevalent
scaffolds in a wide array of biologically active compounds. The morpholine moiety, a saturated
six-membered heterocycle containing both nitrogen and oxygen, often imparts favorable
pharmacokinetic properties such as improved solubility and metabolic stability. The iodophenyl
group serves as a versatile synthetic handle for further functionalization, particularly in cross-
coupling reactions, and can also participate in halogen bonding, a significant non-covalent
interaction in drug-receptor binding. A thorough understanding of its spectroscopic signature is
paramount for its unambiguous identification and for quality control in its synthesis and
application.

Molecular Structure and Spectroscopic Correlation
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The structural features of 4-(3-lodophenyl)morpholine directly influence its spectral output.
The molecule consists of a morpholine ring attached via its nitrogen atom to a benzene ring,
which is substituted with an iodine atom at the meta-position. This substitution pattern dictates
the splitting of signals in the aromatic region of the NMR spectra and influences the vibrational
modes observed in the IR spectrum.

Caption: Molecular structure of 4-(3-lodophenyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of directly published experimental spectra for 4-(3-
lodophenyl)morpholine in the searched literature, the following analysis is based on
established principles of NMR spectroscopy and data from closely related analogs. The
expected spectra are discussed with a rationale for the predicted chemical shifts and coupling
patterns.

'H NMR Spectroscopy

The proton NMR spectrum of 4-(3-lodophenyl)morpholine is anticipated to exhibit distinct
signals corresponding to the morpholine and the iodophenyl protons.

Table 1: Predicted *H NMR Spectral Data for 4-(3-lodophenyl)morpholine

Predicted Chemical o .
Protons . Multiplicity Integration
Shift (6, ppm)

H-2', H-6'

] ~3.8-4.0 Triplet 4H
(Morpholine)

H-3, H-5'

) ~3.1-33 Triplet 4H
(Morpholine)

Aromatic Protons ~6.8-75 Multiplet 4H

e Morpholine Protons: The morpholine ring protons typically show two triplets. The protons
adjacent to the oxygen atom (H-2' and H-6') are deshielded and appear at a lower field
(~3.8-4.0 ppm) compared to the protons adjacent to the nitrogen atom (H-3' and H-5', ~3.1-
3.3 ppm)[1][2]. This is a characteristic pattern for N-substituted morpholines.
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e Aromatic Protons: The four protons on the 3-iodophenyl ring will present a more complex
multiplet pattern in the aromatic region (~6.8-7.5 ppm). The meta-substitution pattern breaks
the symmetry seen in para-substituted analogs, leading to distinct signals for each proton,
which will be coupled to their neighbors.

3C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted 13C NMR Spectral Data for 4-(3-lodophenyl)morpholine

Carbon Predicted Chemical Shift (6, ppm)
C-2', C-6' (Morpholine) ~ 66 - 68

C-3', C-5' (Morpholine) ~48 - 50

C-I (Aromatic) ~94-96

C-H (Aromatic) ~115-135

C-N (Aromatic) ~ 150 - 152

e Morpholine Carbons: The carbons adjacent to the oxygen (C-2', C-6") are expected around
66-68 ppm, while the carbons adjacent to the nitrogen (C-3', C-5") will be further upfield at
approximately 48-50 ppm|[1].

o Aromatic Carbons: The carbon atom directly bonded to the iodine (C-I) will be significantly
shielded due to the heavy atom effect and is expected to appear at a characteristically high
field for an aromatic carbon, around 94-96 ppm. The other aromatic carbons will resonate in
the typical aromatic region of 115-135 ppm, with the carbon attached to the nitrogen (C-N)
being the most deshielded at around 150-152 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR data for compounds like 4-
(3-lodophenyl)morpholine.
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o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls or DMSO-ds).

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion and resolution.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of
1-2 seconds.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation
delay of 2-5 seconds.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual
solvent peak as an internal standard.

NMR Data Acquisition Workflow

Click to download full resolution via product page

Caption: A typical workflow for NMR data acquisition and analysis.
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Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental
composition of a compound. The predicted data for 4-(3-lodophenyl)morpholine is available
from PubChem[3].

Table 3: Predicted Mass Spectrometry Data for 4-(3-lodophenyl)morpholine

lon Predicted m/z
[M]* 288.9958
[M+H]* 290.0037
[M+Na]* 311.9856

The monoisotopic mass of 4-(3-lodophenyl)morpholine (C10H12INO) is 289.0015 g/mol .
High-resolution mass spectrometry (HRMS) would be expected to provide an observed mass
that is very close to this theoretical value, confirming the elemental composition. The
characteristic isotopic pattern of iodine would also be observable in the mass spectrum.

Experimental Protocol for Mass Spectrometry

» Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

e Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution
mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.

o Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass
spectrum in positive ion mode to observe protonated ([M+H]*) or sodiated ([M+Na]*)
adducts.

» Data Analysis: Determine the accurate mass of the molecular ion and compare it to the
calculated theoretical mass.

Infrared (IR) Spectroscopy
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Infrared spectroscopy provides information about the functional groups present in a molecule
by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the
vibrational frequencies of chemical bonds. While an experimental spectrum for 4-(3-
lodophenyl)morpholine is not readily available, its key absorption bands can be predicted
based on the functional groups present.

Table 4: Predicted Characteristic IR Absorption Bands for 4-(3-lodophenyl)morpholine

Predicted Wavenumber

Functional Group Vibrational Mode

(cm™)
C-H (Aromatic) Stretching 3100 - 3000
C-H (Aliphatic) Stretching 3000 - 2850
C-N (Aromatic) Stretching 1360 - 1250
C-O-C (Ether) Stretching 1150 - 1085
C-l Stretching ~ 500

o Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected at wavenumbers just
above 3000 cm~—1[4].

 Aliphatic C-H Stretch: The C-H stretching vibrations of the morpholine ring's CHz groups will
appear below 3000 cm~1[4].

e C-N and C-O-C Stretches: The C-N stretching of the aromatic amine and the C-O-C
stretching of the ether linkage in the morpholine ring will give rise to strong bands in the
fingerprint region.

e C-| Stretch: The C-I stretching vibration is expected at a low wavenumber, typically around
500 cm~1, due to the high mass of the iodine atom.

Experimental Protocol for IR Spectroscopy

e Sample Preparation:
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o Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium
bromide (KBr) powder and press it into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
o Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~1.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups and vibrational modes.

Conclusion

The spectroscopic data, both predicted and inferred from analogous compounds, provide a
consistent and comprehensive profile for the structural elucidation of 4-(3-
lodophenyl)morpholine. The characteristic signals in the *H and 3C NMR spectra, the
accurate mass determination by MS, and the specific absorption bands in the IR spectrum
collectively serve as a reliable fingerprint for the identification and characterization of this
important chemical entity. This guide provides the necessary foundational knowledge for
researchers working with this compound and a framework for its analytical validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1465213#4-3-iodophenyl-morpholine-spectral-data-nmr-ms-ir
https://www.benchchem.com/product/b1465213#4-3-iodophenyl-morpholine-spectral-data-nmr-ms-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1465213?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1465213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

